2-(Propane-1-sulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propane-1-sulfonyl)acetic acid is an organic compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propane-1-sulfonyl)acetic acid typically involves the sulfonation of propane derivatives followed by carboxylation. One common method involves the reaction of propane-1-sulfonyl chloride with sodium acetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation and carboxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-(Propane-1-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(Propane-1-sulfonyl)acetic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical assays and as a reagent in proteomics research.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propane-1-sulfonyl)acetic acid involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, facilitating the formation or breaking of chemical bonds. The pathways involved often include sulfonation and carboxylation reactions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: Similar sulfonic acid group but different alkyl chain.
Ethanesulfonic acid: Similar structure with a shorter alkyl chain.
Butanesulfonic acid: Similar structure with a longer alkyl chain.
Uniqueness
2-(Propane-1-sulfonyl)acetic acid is unique due to its specific alkyl chain length and the presence of both sulfonyl and carboxyl groups. This combination provides distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-propylsulfonylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-2-3-10(8,9)4-5(6)7/h2-4H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLZNLNPDIOMOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604773 |
Source
|
Record name | (Propane-1-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77082-78-1 |
Source
|
Record name | (Propane-1-sulfonyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.